molecular formula C8H8BrFO2 B3052883 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene CAS No. 474711-11-0

2-Bromo-4-fluoro-1-(methoxymethoxy)benzene

Cat. No.: B3052883
CAS No.: 474711-11-0
M. Wt: 235.05 g/mol
InChI Key: YOEAQIHULVVVDZ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of fluorobenzene using a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . The methoxymethoxy group can be introduced through a reaction with methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for higher yields and purity. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can introduce various functional groups into the benzene ring.

Scientific Research Applications

2-Bromo-4-fluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine atoms. This makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. The methoxymethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-(methoxymethoxy)benzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic properties

Properties

IUPAC Name

2-bromo-4-fluoro-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEAQIHULVVVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621827
Record name 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474711-11-0
Record name 2-Bromo-4-fluoro-1-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-4-fluoro-phenol (1 g, 5.23 mmol) in CH2Cl2 (120 mL) was added p-toluenesulphonic acid (0.07 g, mmol), dimethoxymethane (2.31 mL, 26.15 mmol) and the resulting mixture was heated under reflux for 16 h under a soxhlett apparatus charged with freshly dried molecular 4 Å sieves. The reaction was allowed to warm to room temperature and washed with 2M sodium hydroxide (100 mL) then dried (Na2SO4), filtered and the solvent was evaporated under vacuum to give title compound as an oil: 0.567 g, 46%. 1H-NMR (CDCl3, 300 MHz) δ7.31 (dd, 1H, J=2.9, 7.9 Hz, ArH), 7.13 (dd, 1H, J=4.9, 9.1 Hz, ArH), 6.98 (m, 1H, ArH), 5.21 (s, 2H, —OCH2O—), 3.54 (s, 3H, —OCH3)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-4-fluorophenol (25.0 g, 0.13 mol) was dissolved in dry dichloromethane (100 mL) and dimethoxymethane (115 mL, 1.30 mol). Phosphorus pentoxide (110.8 g, 0.39 mol) was added portion-wise to the solution such that the reaction temperature remained below 40° C. The mixture was stirred vigorously at room temperature for 2 hours and then carefully poured into 1N aqueous NaOH (50 mL). The organic layer was separated, washed with water and then brine, dried over anhydrous MgSO4, filtered and concentrated to give 2-bromo-4-fluoro-1-methoxymethoxy-benzene (30.1 g) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
110.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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